5-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine is a bicyclic compound belonging to the class of benzazepines, which are characterized by a fused benzene and azepine ring structure. This compound exhibits significant pharmacological potential, particularly in the context of neuropharmacology and medicinal chemistry. The presence of the methyl group at the 5-position of the tetrahydro structure contributes to its unique chemical properties and biological activities.
5-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine can be sourced from various chemical suppliers and is often synthesized in laboratory settings for research purposes. It is classified under heterocyclic compounds due to its cyclic structure containing nitrogen atoms. The compound is also recognized for its role as a precursor in the synthesis of various biologically active molecules, including cannabinoid receptor agonists and other therapeutic agents.
The synthesis of 5-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine typically involves several key steps:
For example, a stereoselective addition of cyanide to a precursor compound has been reported, yielding a mixture of diastereomers that can be further processed into various derivatives . Another method involves using Cloramine-T for radiosynthesis, which allows for rapid incorporation of isotopes for biological studies .
The molecular structure of 5-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine features a bicyclic arrangement with a nitrogen atom incorporated into the azepine ring. The compound's molecular formula is , and it has a molecular weight of approximately 174.24 g/mol.
Key structural data includes:
5-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine participates in various chemical reactions that expand its utility in synthetic organic chemistry:
For instance, reduction reactions can convert nitrile derivatives into aminomethyl compounds .
The mechanism of action for 5-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine derivatives often involves interaction with neurotransmitter receptors in the central nervous system. Specific derivatives have been identified as antagonists or agonists at dopamine receptors, particularly D1 dopamine receptors .
The binding affinity and selectivity for these receptors are critical for their therapeutic effects. Data from receptor binding studies indicate that certain derivatives exhibit nanomolar affinities (e.g., values around 1 nM) for these targets .
5-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine typically exhibits:
The compound's chemical properties include:
Relevant analytical techniques such as high-performance liquid chromatography (HPLC) are employed to assess purity and stability during synthesis and storage.
5-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine has several notable applications in scientific research:
The 1-benzazepine scaffold emerged as a privileged structure in medicinal chemistry during the late 20th century, with its derivatives demonstrating diverse biological activities. The unsubstituted 2,3,4,5-tetrahydro-1H-1-benzazepine core (MW = 161.24 g/mol) was first synthesized in the 1970s and served as the foundation for subsequent pharmacological explorations [4] [6]. A breakthrough occurred in the 1990s when researchers at Otsuka Pharmaceutical developed benzazepine-based antagonists targeting neurohormonal pathways. Patent EP0628039B1 specifically claimed substituted 1-benzazepine derivatives as therapeutic agents for central nervous system disorders, leveraging their ability to modulate neurotransmitter systems [6]. This patent established fundamental structure-activity relationship (SAR) principles, demonstrating that halogen substitutions at specific positions (e.g., 7-chloro or 8-bromo groups) significantly enhanced receptor binding affinity.
The early 2000s witnessed another milestone with the development of 7-chloro-5-hydroxy-1-[2-methyl-4-(2-methylbenzoylamino)benzoyl]-2,3,4,5-tetrahydro-1H-1-benzazepine (OPC-41061), a potent vasopressin V2 receptor antagonist. This compound demonstrated exceptional oral bioavailability and receptor selectivity (100-fold greater affinity for V2 vs V1a receptors), establishing benzazepines as viable frameworks for peptide receptor targeting . These historical achievements cemented the benzazepine core as a versatile template for drug discovery, enabling modulation of diverse physiological pathways through strategic substitution patterns.
Table 1: Historically Significant 1-Benzazepine Derivatives
Compound Name | Molecular Formula | Therapeutic Target | Key Structural Features | Reference |
---|---|---|---|---|
Unsubstituted benzazepine | C₁₀H₁₁N | N/A | Parent scaffold | [6] |
OPC-41061 | C₂₇H₂₇ClN₂O₄ | Vasopressin V2 receptor | 7-Chloro, 5-hydroxy, benzoyl substitution | |
Varenicline impurity | C₁₁H₁₅N₃ | Nicotinic receptors | 1,5-methano bridge, 7,8-diamino | [5] |
The introduction of a methyl group at the 5-position creates 5-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine (C₁₁H₁₅N, MW = 161.24 g/mol), which exhibits distinctive structural and electronic properties that enhance its pharmacological utility. Characterized by the SMILES notation CC1CCCNC2=CC=CC=C12, this chiral molecule features a methyl-substituted azepine ring fused to a benzene moiety, creating a conformationally constrained scaffold ideal for receptor interaction [2] [4]. The methyl group induces significant stereoelectronic effects: (1) It increases the scaffold's lipophilicity (logP ≈ 2.8) compared to unmethylated analogs, enhancing membrane permeability; (2) It imposes conformational restrictions that favor bioactive orientations; and (3) It provides a metabolically stable chiral center for enantioselective synthesis.
This derivative serves as a versatile precursor for bioactive molecules targeting neurological and endocrine pathways. Its structural features enable potent interactions with G-protein-coupled receptors (GPCRs) and neurotransmitter transporters. For instance, benzazepine-based analogs like the varenicline-related compound 2,3,4,5-tetrahydro-1,5-methano-1H-3-benzazepine-7,8-diamine (C₁₁H₁₅N₃) demonstrate significant activity at nicotinic acetylcholine receptors (α4β2 and α7 subtypes), crucial for treating addiction disorders [5]. The predicted physicochemical parameters—including density (1.234 g/cm³) and boiling point (394.9°C)—indicate stability under physiological conditions, supporting its utility in drug design [5].
Table 2: Structural and Identifier Comparison of Key Benzazepines
Property | 5-Methyl-2,3,4,5-tetrahydro-1H-1-benzazepine | 2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine | Unsubstituted Benzazepine |
---|---|---|---|
Molecular Formula | C₁₁H₁₅N | C₁₁H₁₅N₃ | C₁₀H₁₁N |
SMILES | CC1CCCNC2=CC=CC=C12 | C1C2CNCC1C3=CC(=C(C=C23)N)N | C1CNCCC2=CC=CC=C21 |
InChIKey | IMVHEPOFTIRWHU-UHFFFAOYSA-N | RGSRFWBFYAKENV-UHFFFAOYSA-N | MWVMYAWMFTVYED-UHFFFAOYSA-N |
Physical State | Liquid [2] | Solid [5] | Not specified |
Storage Temp | Room temperature [2] | -20°C [5] | Not specified |
Despite its therapeutic potential, significant research gaps impede the full utilization of 5-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine in drug development:
Synthetic Complexity: Current routes to 5-methylbenzazepines involve multi-step sequences with moderate yields (typically <40%), particularly for enantiopure forms. The thiomethyl activation method described for analogous benzazepines requires harsh conditions (strong oxidants, high temperatures) that limit functional group compatibility [3]. Efficient asymmetric synthesis remains elusive, as evidenced by the lack of commercially available enantiopure samples [2] [8]. Novel catalytic asymmetric hydrogenation methods or enzymatic resolutions could address this gap, enabling stereoselective production of (R)- and (S)-isomers for pharmacological evaluation.
Receptor Profiling: While the compound's bioactivity is implied through structural analogs, experimental data specifically for 5-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine is strikingly absent from literature. PubChemLite lists no pharmacological studies for CID 23120090, and Sigma-Aldrich markets it without analytical or bioactivity data [4] [8]. Comprehensive receptor screening is needed to map its polypharmacology—particularly regarding dopamine, serotonin, and vasopressin receptors where benzazepines show historical activity [5] .
Computational Modeling: Predictive CCS values (131.6 Ų for [M+H]⁺) exist [4], but advanced computational studies are lacking. Molecular dynamics simulations could elucidate: (1) Conformational behavior in aqueous vs. lipid environments; (2) Binding mode predictions at relevant GPCRs; and (3) Metabolic susceptibility mapping. The absence of public crystal structures impedes accurate docking studies, creating a critical need for X-ray crystallography or cryo-EM analyses of this scaffold bound to target proteins.
Table 3: Key Research Gaps and Proposed Investigative Approaches
Research Gap | Current Limitation | Recommended Approach | Expected Impact |
---|---|---|---|
Stereoselective Synthesis | Lack of efficient asymmetric routes; commercial sources provide racemates [8] | Develop transition metal-catalyzed asymmetric hydrogenation | Enable production of enantiopure leads for CNS targets |
Pharmacological Profiling | No experimental bioactivity data in public domain [4] [8] | Perform high-throughput screening against GPCR panels | Identify lead indications and structure-activity relationships |
Structural Characterization | Absence of crystallographic data | Pursue X-ray diffraction of protein-ligand complexes | Rational design of selective analogs through structure-based methods |
Metabolic Stability | Unknown ADME properties | Conduct in vitro microsomal stability assays with LC-MS analysis | Optimization of pharmacokinetic profiles in lead compounds |
CAS No.: 25560-91-2
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3